N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Description
The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .Molecular Structure Analysis
The molecular structure of the compound involves a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Physical and Chemical Properties Analysis
The compound has a melting point of > 300 °C . The IR spectrum shows peaks at 3132 cm^-1 (NH), 2214 cm^-1 (C ≡ N), 1708, 1658 (2 C = O) .Scientific Research Applications
Synthesis and Anticancer Activity
- A study reported the synthesis of novel pyrazolopyrimidines derivatives showing potential as anticancer and anti-5-lipoxygenase agents. The synthesized compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and for their 5-lipoxygenase inhibition activities, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).
Antibacterial Applications
- Research into 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones demonstrated their synthesis and antistaphylococcal activity. This work highlights the potential of thienopyrimidinones as antibacterial agents, offering a new pathway for combating resistant bacterial strains (Kostenko et al., 2008).
Enzymatic Activity Modulation
- A different study focused on the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives, investigating their effect on enhancing the reactivity of cellobiase. Such compounds could be valuable in biotechnological applications, particularly in bioconversion processes and enzymatic activity modulation (Abd, 2008).
Antimicrobial and Antifungal Activities
- The synthesis of new heterocyclic compounds related to pyrrolylthieno[2,3-d]pyrimidines has been documented. These compounds were tested for their biological activity, showing promise against various Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. This suggests their potential in developing new antimicrobial and antifungal therapies (Moneam, 2005).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-17-16-15(6-13-28-16)22-19(26)23(17)10-9-21-18(25)20(7-11-27-12-8-20)14-4-2-1-3-5-14/h1-6,13H,7-12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDJGHDEACZVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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